molecular formula C8H16O3Si B1602214 [Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate CAS No. 130771-16-3

[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate

Cat. No.: B1602214
CAS No.: 130771-16-3
M. Wt: 188.3 g/mol
InChI Key: HZIABGAGAIMOQZ-UHFFFAOYSA-N
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Description

[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate is an organosilicon compound with the molecular formula C8H16O3Si. This compound is notable for its unique structure, which includes a methoxy(dimethyl)silyl group attached to a methyl 2-methylprop-2-enoate moiety. It is used in various chemical applications due to its reactivity and ability to form stable bonds with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate typically involves the reaction of methoxy(dimethyl)silane with methyl 2-methylprop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions include silanol derivatives, alcohols, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and polymers.

    Biology: The compound is utilized in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with therapeutic agents.

    Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of [Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate involves its ability to form stable covalent bonds with other molecules. The methoxy(dimethyl)silyl group provides a reactive site for chemical modifications, while the methyl 2-methylprop-2-enoate moiety offers versatility in forming various derivatives. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable complexes that exhibit desired chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • [Trimethylsilyl]methyl 2-methylprop-2-enoate
  • [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
  • [Methoxy(dimethyl)silyl]ethyl 2-methylprop-2-enoate

Uniqueness

[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate is unique due to its specific combination of a methoxy(dimethyl)silyl group and a methyl 2-methylprop-2-enoate moiety. This structure provides distinct reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. The presence of the methoxy group enhances its reactivity compared to similar compounds with different alkoxy groups.

Properties

IUPAC Name

[methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3Si/c1-7(2)8(9)11-6-12(4,5)10-3/h1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIABGAGAIMOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568718
Record name [Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130771-16-3
Record name [Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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